Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane
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Overview
Description
Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane is a chemical compound with the molecular formula C21H27IOSi . It has a molecular weight of 450.435. The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 49 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings . The 2D and 3D chemical structure images of the compound provide a clearer view of the atoms and bonds throughout the chemical structure model .Scientific Research Applications
Synthesis and Chemical Reactions
Allylic Alcohols Synthesis : Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane is used as an intermediate in the synthesis of allylic alcohols, demonstrating its role in Grignard and related reactions (Wipf & Xu, 2003).
Sterically Hindered Silylamines : The reactions of tert-butyl (chloro) diphenylsilane with amines lead to the production of compounds with high thermal stability and low reactivity towards hydrolysis, showcasing the compound's utility in synthesizing silylamines (Bowser, Nevinger, & Krüger, 1988).
Addition and Cycloaddition Reactions : It participates in addition and cycloaddition reactions to form various products, including silyl ethers, aminochlorosilanes, and tetraazasilacyclopentenes, highlighting its reactivity and versatility (Niesmann, Klingebiel, & Noltemeyer, 1996).
Synthesis of Cristatic Acid : The compound is used in the synthesis of methyl cristatate, involving a series of reactions including Wittig olefination and desilylation, illustrating its application in complex organic syntheses (George, Anderson, & Barrett, 2013).
Binuclear Silicon and Germanium Derivatives : It is involved in reactions forming binuclear silicon and germanium compounds with potential applications in materials science (Jiménez‐Pérez et al., 2007).
Crystallography and Material Science
Crystal Structure Analysis : The compound's derivatives are used in crystallography to study molecular structures and intermolecular interactions, providing insights into material properties (Salas, Tapia, & Macías, 2011).
Synthesis of Piperidine Derivatives : It is instrumental in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, highlighting its significance in medicinal chemistry (Moskalenko & Boev, 2014).
Functional Polycaprolactones Synthesis : The compound is used in the synthesis of functional polycaprolactones, demonstrating its importance in polymer chemistry and material science (Zhang et al., 2016).
Properties
CAS No. |
1309610-39-6 |
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Molecular Formula |
C21H27IOSi |
Molecular Weight |
450.435 |
IUPAC Name |
tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane |
InChI |
InChI=1S/C21H27IOSi/c1-5-18(16-17-22)23-24(21(2,3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-18H,5H2,1-4H3/b17-16+/t18-/m1/s1 |
InChI Key |
XUFPDLVTILYPPU-IECKCJDVSA-N |
SMILES |
CCC(C=CI)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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